molecular formula C19H18N2O3S B062914 Acetic acid, (4-(2-phenylamino)-4-thiazolyl)phenoxy-, ethyl ester CAS No. 168127-30-8

Acetic acid, (4-(2-phenylamino)-4-thiazolyl)phenoxy-, ethyl ester

Cat. No. B062914
M. Wt: 354.4 g/mol
InChI Key: JTBAUYBFAAUYBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetic acid, (4-(2-phenylamino)-4-thiazolyl)phenoxy-, ethyl ester, also known as APTP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of Acetic acid, (4-(2-phenylamino)-4-thiazolyl)phenoxy-, ethyl ester involves the inhibition of the protein kinase B (AKT) signaling pathway, which plays a crucial role in cell survival, growth, and proliferation. Acetic acid, (4-(2-phenylamino)-4-thiazolyl)phenoxy-, ethyl ester binds to the ATP-binding site of AKT, preventing its activation and subsequent downstream signaling. This leads to the inhibition of cell growth and induction of apoptosis in cancer cells.

Biochemical And Physiological Effects

Acetic acid, (4-(2-phenylamino)-4-thiazolyl)phenoxy-, ethyl ester has been shown to have minimal toxicity in normal cells, indicating its potential as a selective cancer therapy. It has also been found to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases. Acetic acid, (4-(2-phenylamino)-4-thiazolyl)phenoxy-, ethyl ester has been shown to inhibit the production of inflammatory cytokines and reduce the activation of immune cells.

Advantages And Limitations For Lab Experiments

One advantage of Acetic acid, (4-(2-phenylamino)-4-thiazolyl)phenoxy-, ethyl ester is its selective toxicity towards cancer cells, which minimizes the side effects on normal cells. Acetic acid, (4-(2-phenylamino)-4-thiazolyl)phenoxy-, ethyl ester also has good solubility in water, which makes it easy to administer in lab experiments. However, the synthesis of Acetic acid, (4-(2-phenylamino)-4-thiazolyl)phenoxy-, ethyl ester is complex and requires specialized equipment and expertise. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for Acetic acid, (4-(2-phenylamino)-4-thiazolyl)phenoxy-, ethyl ester.

Future Directions

Future research on Acetic acid, (4-(2-phenylamino)-4-thiazolyl)phenoxy-, ethyl ester should focus on its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the development of more efficient and cost-effective synthesis methods for Acetic acid, (4-(2-phenylamino)-4-thiazolyl)phenoxy-, ethyl ester is needed to facilitate its widespread use in research and clinical applications. Finally, the identification of biomarkers that predict the response to Acetic acid, (4-(2-phenylamino)-4-thiazolyl)phenoxy-, ethyl ester treatment can help to personalize cancer therapy and improve patient outcomes.

Synthesis Methods

The synthesis of Acetic acid, (4-(2-phenylamino)-4-thiazolyl)phenoxy-, ethyl ester involves the reaction of 2-phenyl-4-thiazolidinone with 4-chlorophenol in the presence of potassium carbonate in dimethylformamide. The resulting intermediate is then reacted with ethyl bromoacetate to obtain Acetic acid, (4-(2-phenylamino)-4-thiazolyl)phenoxy-, ethyl ester. This process yields a white crystalline solid with a melting point of 139-141°C.

Scientific Research Applications

Acetic acid, (4-(2-phenylamino)-4-thiazolyl)phenoxy-, ethyl ester has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Acetic acid, (4-(2-phenylamino)-4-thiazolyl)phenoxy-, ethyl ester has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, Acetic acid, (4-(2-phenylamino)-4-thiazolyl)phenoxy-, ethyl ester has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.

properties

CAS RN

168127-30-8

Product Name

Acetic acid, (4-(2-phenylamino)-4-thiazolyl)phenoxy-, ethyl ester

Molecular Formula

C19H18N2O3S

Molecular Weight

354.4 g/mol

IUPAC Name

ethyl 2-[4-(2-anilino-1,3-thiazol-4-yl)phenoxy]acetate

InChI

InChI=1S/C19H18N2O3S/c1-2-23-18(22)12-24-16-10-8-14(9-11-16)17-13-25-19(21-17)20-15-6-4-3-5-7-15/h3-11,13H,2,12H2,1H3,(H,20,21)

InChI Key

JTBAUYBFAAUYBB-UHFFFAOYSA-N

SMILES

CCOC(=O)COC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC=C3

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC=C3

Other CAS RN

168127-30-8

synonyms

ethyl 2-[4-(2-anilino-1,3-thiazol-4-yl)phenoxy]acetate

Origin of Product

United States

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